molecular formula C9H15NO2 B14587682 Methyl 2-cyano-2-methylhexanoate CAS No. 61044-98-2

Methyl 2-cyano-2-methylhexanoate

Cat. No.: B14587682
CAS No.: 61044-98-2
M. Wt: 169.22 g/mol
InChI Key: PKOYWJDSJSPXOI-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-methylhexanoate is an organic compound with the molecular formula C9H15NO2 It is an ester derivative of 2-cyano-2-methylhexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-methylhexanoate can be synthesized through the esterification of 2-cyano-2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-methylhexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-methylhexanoic acid and methanol.

    Reduction: Reduction of the cyano group can lead to the formation of amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: 2-cyano-2-methylhexanoic acid and methanol.

    Reduction: Corresponding amines.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-2-methylhexanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of polymers and other materials with specific properties.

    Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.

    Industrial Applications: Used in the production of adhesives, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-methylhexanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, if explored, it may interact with specific molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-cyano-2-methylpentanoate: Similar structure but with a shorter carbon chain.

    Methyl 2-cyano-2-methylheptanoate: Similar structure but with a longer carbon chain.

Uniqueness

Methyl 2-cyano-2-methylhexanoate is unique due to its specific ester and cyano functional groups, which confer distinct reactivity and properties. Its specific carbon chain length also influences its physical and chemical characteristics, making it suitable for particular applications in synthesis and materials science.

Properties

CAS No.

61044-98-2

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-cyano-2-methylhexanoate

InChI

InChI=1S/C9H15NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-6H2,1-3H3

InChI Key

PKOYWJDSJSPXOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C#N)C(=O)OC

Origin of Product

United States

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